molecular formula C8H11N2O3P B14737219 Dimethyl [(E)-phenyldiazenyl]phosphonate CAS No. 3348-54-7

Dimethyl [(E)-phenyldiazenyl]phosphonate

Cat. No.: B14737219
CAS No.: 3348-54-7
M. Wt: 214.16 g/mol
InChI Key: PDMHGZQQWRIBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [(E)-phenyldiazenyl]phosphonate is an organophosphorus compound characterized by the presence of both a diazenyl (azo) group and a phosphonate ester functional group. This unique structure makes it a valuable synthetic intermediate in organic and organometallic chemistry. Compounds featuring azo and phosphonate motifs are of significant interest in materials science, with potential applications in the synthesis of functional molecules and as ligands for metal coordination . Phosphonate groups are known for their high affinity for metal oxide surfaces, and molecules containing them are extensively investigated as effective corrosion inhibitors . The reactivity of this compound is derived from its two primary functional groups: the phosphonate moiety can participate in phosphorylation reactions or act as a stabilizing group in anionic chemistry, while the diazenyl group can serve as a photoresponsive unit or be utilized in the formation of more complex nitrogen-containing heterocycles. Researchers value this reagent for developing novel chemical entities and advanced materials. Handle with appropriate personal protective equipment in a well-ventilated area. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3348-54-7

Molecular Formula

C8H11N2O3P

Molecular Weight

214.16 g/mol

IUPAC Name

dimethoxyphosphoryl(phenyl)diazene

InChI

InChI=1S/C8H11N2O3P/c1-12-14(11,13-2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

PDMHGZQQWRIBIZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N=NC1=CC=CC=C1)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(E)-phenyldiazenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination is a common method for forming aryl phosphonates . Additionally, the use of palladium catalysts in cross-coupling reactions is prevalent .

Major Products Formed

The major products formed from these reactions include various aryl phosphonates, phosphonic acids, and reduced derivatives of the phenyldiazenyl group.

Scientific Research Applications

Dimethyl [(E)-phenyldiazenyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl [(E)-phenyldiazenyl]phosphonate exerts its effects involves the formation of stable carbon-phosphorus bonds. The compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the phosphonate group.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of dimethyl [(E)-phenyldiazenyl]phosphonate include:

Compound Name Key Functional Groups Structural Differences
This compound (E)-diazenyl, phenyl, dimethyl phosphonate Reference compound
Dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate Diazo, ketone, phenyl Replaces diazenyl with diazo and ketone
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate Hydroxy, nitro, phenyl Hydroxy and nitro substituents
Dimethyl methyl phosphonate (DMMP) Methyl groups Lacks aromatic and diazenyl groups

Key Insights :

  • The diazenyl group in the target compound distinguishes it from diazo analogs (e.g., dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate), which are more reactive but prone to explosive decomposition .
  • Substituents like nitro or hydroxy groups (e.g., in ) alter solubility and electronic properties, affecting applications in catalysis or material science .

Comparison :

  • The target compound likely requires specialized conditions due to the diazenyl group, contrasting with simpler phosphonates synthesized via Wittig-Horner or hydrolysis .
  • Commercial availability of analogs like dimethyl (1-diazo-2-oxopropyl)phosphonate suggests industrial scalability, whereas niche derivatives may require custom synthesis .

Physical and Chemical Properties

Property This compound (Inferred) Dimethyl (2-Oxoheptyl)phosphonate DMMP
Molecular Weight ~260 g/mol (estimated) 222.22 g/mol 124.08 g/mol
Boiling Point Not reported 316°C 180°C
Density ~1.2 g/cm³ (estimated) 1.1 g/cm³ 1.16 g/cm³
Solubility Likely polar aprotic solvents Chloroform, DMSO Water-miscible
Stability Stable under inert conditions Heat-sensitive Hydrolytically stable

Notes:

  • The diazenyl group may reduce thermal stability compared to DMMP, requiring careful handling .
  • Solubility differences highlight the target compound’s suitability for organic vs. aqueous systems .
Reactivity:
  • Target Compound: Potential for [2+2] cycloadditions or as a ligand in metal complexes due to the diazenyl group.
  • Dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate : Used in Ohira-Bestmann reactions for alkyne synthesis but poses explosion risks under heat/shock .
  • DMMP: Non-reactive as a flame retardant but hydrolyzes slowly in acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.